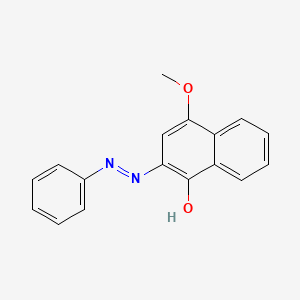
4-Methoxy-2-phenylazo-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-phenylazo-1-naphthol is an organic compound with the molecular formula C17H14N2O2. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenylazo-1-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the formation of a diazonium salt from aniline derivatives. This diazonium salt is then coupled with 4-methoxy-1-naphthol under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-phenylazo-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogens, nitro groups, and sulfonic acids are typical substituents introduced under electrophilic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Methoxy-2-phenylazo-1-naphthol has diverse applications in scientific research:
Chemistry: Used as a dye and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a chemical intermediate.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-phenylazo-1-naphthol involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with DNA and proteins, potentially causing cytotoxic effects. The compound’s ability to form stable complexes with metals also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenylazo-1-naphthol: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxy-1-phenylazo-naphthol: Positional isomer with different reactivity.
4-Methoxy-1-phenylazo-naphthol: Another positional isomer with unique properties.
Uniqueness
4-Methoxy-2-phenylazo-1-naphthol is unique due to the presence of the methoxy group at the 4-position, which influences its electronic properties and reactivity. This structural feature enhances its stability and makes it suitable for specific applications in dyeing and biological research .
Properties
CAS No. |
59900-33-3 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-methoxy-2-phenyldiazenylnaphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-11-15(19-18-12-7-3-2-4-8-12)17(20)14-10-6-5-9-13(14)16/h2-11,20H,1H3 |
InChI Key |
BXLAAHNBFBOJPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)O)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




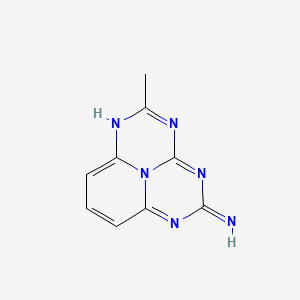
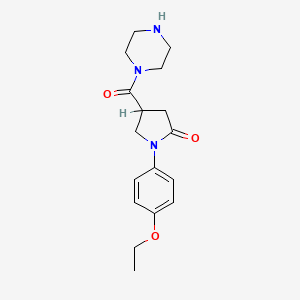

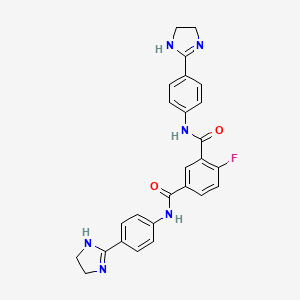
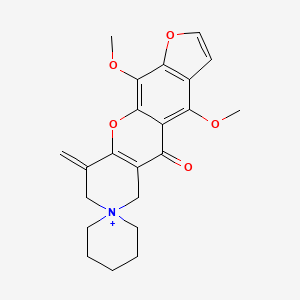

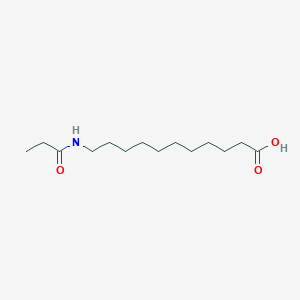

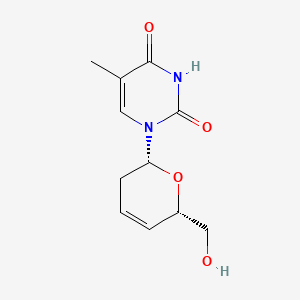
![14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione](/img/structure/B15196633.png)


